molecular formula C8H5N3S B8416357 5-Cyano-2-methylthiazolo[5,4-b]pyridine

5-Cyano-2-methylthiazolo[5,4-b]pyridine

Cat. No.: B8416357
M. Wt: 175.21 g/mol
InChI Key: GJLMLRWYDREPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2-methylthiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C8H5N3S and its molecular weight is 175.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

2-methyl-[1,3]thiazolo[5,4-b]pyridine-5-carbonitrile

InChI

InChI=1S/C8H5N3S/c1-5-10-7-3-2-6(4-9)11-8(7)12-5/h2-3H,1H3

InChI Key

GJLMLRWYDREPPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)N=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the product of Step 3 (4.706 g, 28.3 mmol) in 60 mL of CH2Cl2 was added trimethylsilyl cyanide (7.6 mL, 57 mmol) and the mixture was stirred at room temperature for 30 min. Dimethylcarbamyl chloride (5.2 mL, 56 mmol) was then added and the mixture was heated to reflux overnight. At 0° C., 2N NaOH (60 mL) was added and the mixture was stirred at this temperature one hour. The product was extracted in EtOAc, dried over Na2SO4, and purified by flash chromatography on silica with EtOAc: toluene 10:90; yield: 4.50 g, (91%).
Name
product
Quantity
4.706 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.